molecular formula C21H20N2O3 B11521164 2-[4-(azepan-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

2-[4-(azepan-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11521164
M. Wt: 348.4 g/mol
InChI Key: JNGPFPZSIIINNH-UHFFFAOYSA-N
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Description

2-[4-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound featuring a seven-membered azepane ring fused with a phenyl group and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multistep organic reactions. One common approach is the [1,7]-electrocyclization of small or medium carbo-, oxa-, or azacyclanes, followed by multicomponent heterocyclization reactions . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve one-pot synthesis techniques, which are advantageous due to their efficiency and reduced need for purification steps. These methods often utilize commercially available starting materials and proceed under catalyst- and solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Reduction: This process involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .

Scientific Research Applications

2-[4-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a novel inhibitor or binding agent in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepane derivatives and isoindole-based molecules. Examples are:

Uniqueness

2-[4-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-(azepane-1-carbonyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C21H20N2O3/c24-19(22-13-5-1-2-6-14-22)15-9-11-16(12-10-15)23-20(25)17-7-3-4-8-18(17)21(23)26/h3-4,7-12H,1-2,5-6,13-14H2

InChI Key

JNGPFPZSIIINNH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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